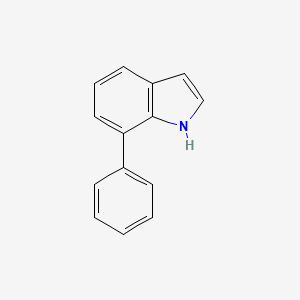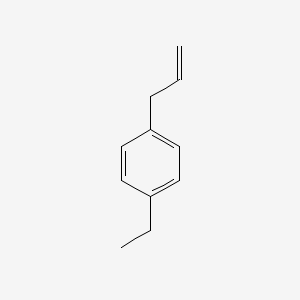![molecular formula C6H8N2O B3111870 1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole CAS No. 1864016-55-6](/img/structure/B3111870.png)
1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole
概要
説明
“1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole” is a chemical compound with the CAS Number: 258353-57-0 . It has a molecular weight of 124.14 . The IUPAC name for this compound is 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole”, has been a topic of interest in organic chemistry . Various methods have been developed, including the cyclocondensation of acetylenic ketones on methylhydrazine or aryl hydrazines .
Molecular Structure Analysis
The InChI code for “1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole” is 1S/C6H8N2O/c1-2-9-4-5-3-7-8-6(1)5/h3H,1-2,4H2,(H,7,8) . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole” is a solid-crystal compound . It is stored at ambient temperature .
科学的研究の応用
Synthesis and Potential as Anticancer Agents
A novel method for synthesizing indolyl substituted 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole derivatives has been established, using a domino approach based on 1,4:3,6-Dianhydrofructose. These derivatives exhibit significant in vitro antitumor activity against various human cancer cell lines, including MCF-7, EC-109, HGC-27, and PC-3. Notably, several compounds demonstrate greater potency than the control drug 5-fluorouracil, particularly against specific cell lines like HGC-27 and PC-3, suggesting potential applications in cancer therapy (Wang et al., 2016).
Asymmetric Synthesis and Biological Activity
Research has focused on developing efficient asymmetric synthesis methods for tetrahydropyrano[2,3-c]pyrazoles, a class of biologically active heterocycles. These compounds can be synthesized through a catalyzed asymmetric Michael/Wittig/oxa-Michael reaction sequence, resulting in compounds with potential biological activities. This method allows for good to excellent yields and enantioselectivities, demonstrating the versatility of these compounds in scientific research (Enders et al., 2012).
Development of Novel Scaffolds
Efficient synthesis methods have been reported for novel 1,4,6,7-tetrahydropyrazolo[3,4-c]pyridin-5-one scaffolds, which offer potential for incorporating various substituents. These methods involve the Dieckmann condensation and hydrazine cyclization processes, highlighting the chemical versatility and potential for diversification of this chemical scaffold in research applications (Howe et al., 2014).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection .
将来の方向性
Pyrazole derivatives, including “1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole”, have significant potential in the field of medicinal chemistry due to their diverse biological activities . Future research directions include advancing green chemistry practices and exploring the structure-activity relationship of these compounds .
作用機序
Target of Action
Pyrazole derivatives, a class of compounds to which 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole belongs, are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anti-microbial, anti-anxiety, anticancer, analgesic, and antipyretic effects . These activities suggest that pyrazole derivatives may interact with a variety of molecular targets, including enzymes, receptors, and ion channels involved in these biological processes.
Mode of Action
A general mechanism for the synthesis of pyrazole derivatives involves the formation of phenylhydrazone, furanone ring opening, fischer indole synthesis, pyrazole ring closing, and a furan ring expansion . This process suggests that the compound might interact with its targets through the formation of covalent or non-covalent bonds, leading to changes in the targets’ structure and function.
Biochemical Pathways
Given the broad range of biological activities associated with pyrazole derivatives , it is plausible that this compound could influence multiple biochemical pathways, potentially including those involved in inflammation, microbial defense, anxiety regulation, cancer progression, pain sensation, and fever response.
Result of Action
Based on the known activities of pyrazole derivatives , it is possible that this compound could exert a variety of effects at the molecular and cellular levels, such as modulating enzyme activity, altering receptor signaling, and affecting cell proliferation and survival.
特性
IUPAC Name |
1,4,6,7-tetrahydropyrano[4,3-c]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-9-4-5-3-7-8-6(1)5/h3H,1-2,4H2,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXUWXXNYXLXCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole | |
CAS RN |
258353-57-0 | |
| Record name | 1H,4H,6H,7H-pyrano[4,3-c]pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2S)-4-benzylpiperazin-2-yl]methanol dihydrochloride](/img/structure/B3111790.png)

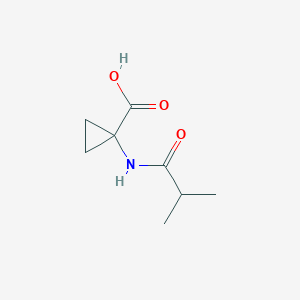

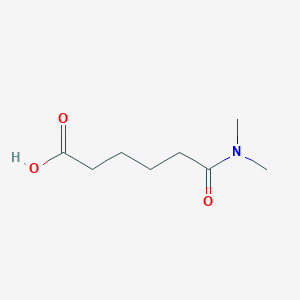
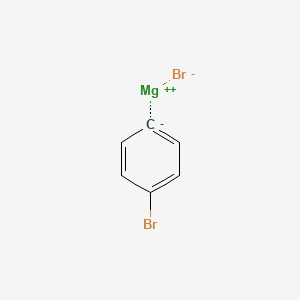
![(4aR,7aR)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B3111841.png)
![2-Benzyl-2-azaspiro[4.4]nonan-6-ol](/img/structure/B3111844.png)
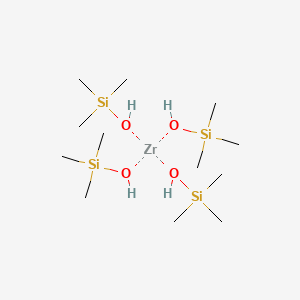

![N4,N4,N4',N4'-Tetra(naphthalen-1-yl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B3111855.png)
